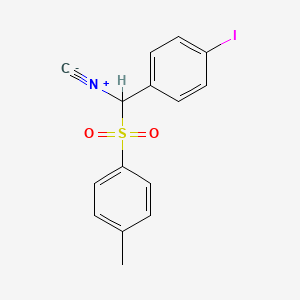

|A-Tosyl-(4-iodomethylbenzyl)isocyanide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

|A-Tosyl-(4-iodomethylbenzyl)isocyanide is a useful research compound. Its molecular formula is C15H12INO2S and its molecular weight is 397.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

A-Tosyl-(4-iodomethylbenzyl)isocyanide serves as a versatile intermediate in organic synthesis. It can participate in various reactions, including:

- Multicomponent Reactions : Isocyanides are crucial in multicomponent reactions (MCRs) that synthesize complex molecules efficiently. For example, they are used in the Hantzsch and Biginelli reactions to create diverse structures .

- Building Block for Heterocycles : The compound is utilized as a precursor for synthesizing biologically active heterocycles, such as those containing nitrogen or sulfur .

Biological Applications

The compound has potential biological applications due to its ability to interact with biological targets:

- Enzyme Probes : It can be used as a probe in biochemical studies to investigate enzyme mechanisms and interactions. The isocyanide group can form stable complexes with metal ions in metalloenzymes, influencing various biological pathways.

- Medicinal Chemistry : A-Tosyl-(4-iodomethylbenzyl)isocyanide may serve as a scaffold for developing new therapeutic agents targeting diseases like cancer or neurodegenerative disorders due to its structural diversity and reactivity .

Case Study 1: Synthesis of Heterocycles

In a recent study, researchers synthesized a series of heterocycles using A-Tosyl-(4-iodomethylbenzyl)isocyanide as a key intermediate. The resulting compounds exhibited significant biological activity against various cancer cell lines, demonstrating the compound's utility in drug discovery .

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the interaction of A-Tosyl-(4-iodomethylbenzyl)isocyanide with acetylcholinesterase (AChE). The compound was shown to inhibit AChE activity effectively, suggesting potential applications in treating Alzheimer's disease by increasing acetylcholine levels .

Data Tables

| Application Area | Description | Example Compounds |

|---|---|---|

| Organic Synthesis | Intermediate for multicomponent reactions | Hantzsch and Biginelli products |

| Biological Probes | Investigating enzyme mechanisms | Interaction with metalloenzymes |

| Medicinal Chemistry | Scaffold for developing therapeutic agents | Compounds targeting cancer |

| Heterocycle Synthesis | Precursor for biologically active heterocycles | Nitrogen and sulfur-containing compounds |

Analyse Des Réactions Chimiques

Oxidation Reactions

The iodomethyl group undergoes oxidation to form iodoform (CHI₃) under catalytic conditions involving iodine (I₂) and oxidants like hydrogen peroxide (H₂O₂) . This reaction highlights the compound’s susceptibility to oxidative transformations.

Reduction Reactions

The tosyl group (p-toluenesulfonyl) can be reduced to toluene derivatives using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in ether solvents. This reactivity is characteristic of sulfonic acid derivatives .

Nucleophilic Substitution

The iodomethyl group participates in nucleophilic substitution reactions with reagents like sodium azide (NaN₃) or thiols. Polar aprotic solvents (e.g., DMSO) facilitate these reactions, yielding azides or sulfhydryl derivatives .

Heterocyclization Reactions

A notable application involves heterocyclization with bromomethylazoles (e.g., bromomethylindoles, pyrazoles). Reaction with TosMIC (tosylmethyl isocyanide) under phase-transfer conditions forms pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidines , precursors to marine alkaloids like variolin B .

Key Reagents

Role of Bases

Cs₂CO₃ is critical for tosylation and heterocyclization reactions, enabling efficient deprotonation and stabilization of intermediates .

Metal Complexation

Isocyanides form stable complexes with metal ions (e.g., Pd, Cu), enabling catalytic applications in coupling reactions and dipolar cycloadditions .

Mechanistic Insights

-

Isomerization : Aromatic isocyanides rearrange faster than aliphatic ones, influenced by electron-withdrawing groups .

-

Electrophilicity : The tosyl group enhances the compound’s reactivity toward nucleophiles, while the iodomethyl group acts as a leaving group .

Functional Group Synergy

The tosyl group (p-toluenesulfonyl) and iodomethyl group act synergistically:

-

Tosyl : Provides a good leaving group for nucleophilic substitution.

-

Iodomethyl : Facilitates oxidative and substitution reactions.

Stability and Solubility

The compound’s stability is influenced by its isocyanide moiety , which is less prone to decomposition compared to aliphatic isocyanides. Solubility in polar aprotic solvents (e.g., DMSO) enhances reaction efficiency .

Propriétés

Formule moléculaire |

C15H12INO2S |

|---|---|

Poids moléculaire |

397.2 g/mol |

Nom IUPAC |

1-[(4-iodophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene |

InChI |

InChI=1S/C15H12INO2S/c1-11-3-9-14(10-4-11)20(18,19)15(17-2)12-5-7-13(16)8-6-12/h3-10,15H,1H3 |

Clé InChI |

SDTRRWKKMBVXFA-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)I)[N+]#[C-] |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.